molecular formula C12H22N4O3S B2663390 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1211689-02-9

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2663390
CAS No.: 1211689-02-9
M. Wt: 302.39
InChI Key: MTYIJPSQAACONR-UHFFFAOYSA-N
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Description

The compound “5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is a small molecule that is composed of a five-membered ring structure and is classified as an isopropyl oxadiazole . It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial effects .

Scientific Research Applications

Pharmacological Enhancements

Research has shown that modifications in sulfonamide structures, such as those found in endothelin receptor antagonists, can significantly impact pharmacokinetic properties like metabolic stability and receptor binding affinity. For instance, the development of selective endothelin (ET) receptor antagonists with improved in vitro properties and pharmacokinetic profiles through focused structure–activity and structure–metabolism studies illustrates the importance of structural modifications in enhancing drug efficacy and safety (Humphreys et al., 2003).

Antimicrobial and Antitubercular Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated promising in vitro antibacterial activities against various pathogens, including tobacco bacterial wilt and Mycobacterium tuberculosis. These compounds' structure-activity relationships suggest their potential as bactericides for plants and antitubercular molecules, highlighting the versatility of such derivatives in developing new therapeutic agents (Xu et al., 2012); (Suresh Kumar et al., 2013).

Supramolecular Chemistry

Studies on non-covalent interactions and supramolecular architectures involving 4-dimethylaminopyridine and various organic acids have deepened our understanding of molecular binding and assembly. Such research underscores the significance of exploring novel structural combinations for developing materials with unique properties and applications (Zhang et al., 2015).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Pyrazoline and sulfonamide pharmacophores have been combined to create compounds that inhibit carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity. This approach exemplifies how integrating different functional groups can yield potential therapeutic agents with dual activities, useful in treating various diseases (Ozmen Ozgun et al., 2019).

Properties

IUPAC Name

N,N-dimethyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3S/c1-9(2)11-13-14-12(19-11)10-5-7-16(8-6-10)20(17,18)15(3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIJPSQAACONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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